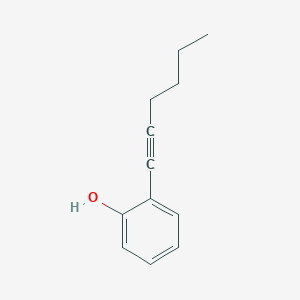

Phenol, 2-(1-hexynyl)-

Description

Structure

3D Structure

Properties

CAS No. |

125345-27-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-hex-1-ynylphenol |

InChI |

InChI=1S/C12H14O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10,13H,2-4H2,1H3 |

InChI Key |

WKKVYDGBHJLYRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2 1 Hexynyl and Its Derivatives

Alkylation Approaches to Ortho-Alkynylphenols

Direct alkylation of phenols to introduce an alkynyl group at the ortho position presents a formidable challenge due to the competing O-alkylation and the propensity for para-substitution in traditional Friedel-Crafts type reactions. rsc.org

Base-Mediated Alkylation of Phenol (B47542) with Alkynes

Base-mediated C-alkylation of phenols is a known transformation, though its application for direct alkynylation is less common compared to alkylation with haloalkanes. calstate.edu The reaction typically involves the generation of a phenoxide anion, which then acts as a nucleophile. The regioselectivity between O-alkylation and C-alkylation (at the ortho and para positions) is a critical aspect influenced by factors such as the nature of the base, solvent, and counter-ion. researchgate.net While direct C-alkynylation of phenols with terminal alkynes under basic conditions is not a widely established general method, related base-mediated C-H functionalization strategies are an active area of research. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and they represent a primary route for the synthesis of ortho-alkynylphenols.

Sonogashira Coupling Strategies for Phenol Derivatives with Terminal Alkynes

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of compounds like Phenol, 2-(1-hexynyl)-. wikipedia.orggold-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The synthesis of Phenol, 2-(1-hexynyl)- would involve the coupling of a suitable 2-halophenol derivative (e.g., 2-iodophenol) with 1-hexyne.

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodophenol) to a Pd(0) species, forming a Pd(II)-aryl intermediate.

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II)-aryl complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the ortho-alkynylphenol, and regenerate the Pd(0) catalyst. wikipedia.org

In recent years, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. gold-chemistry.org In these systems, the activation of the alkyne likely proceeds through a different pathway, possibly involving direct interaction with the palladium center or the base.

The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system, including the choice of palladium precursor, ligands, base, and solvent.

Ligands: A wide array of ligands have been developed to stabilize the palladium catalyst and enhance its reactivity.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a common ligand, but bulky, electron-rich phosphine ligands have been shown to improve catalyst performance, especially for less reactive aryl bromides and chlorides. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which helps to stabilize the catalytic species. wikipedia.orgnih.gov

Catalyst Loading and Reaction Conditions: Research has focused on developing highly active catalysts that can be used at low loadings to improve the economic and environmental viability of the process. The choice of base and solvent also plays a critical role. nih.govlucp.net

Below is a table summarizing the optimization of reaction conditions for a model Sonogashira coupling reaction.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Et₃N | DMF | 80 | 12 | 85 | mdpi.com |

| 2 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N/CuI | Toluene | 100 | 6 | 92 | organic-chemistry.org |

| 3 | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tetraphosphine | Cs₂CO₃ | DMF | 120 | 8 | 99 | rsc.org |

| 4 | Pd-C1 (0.5) | Bridged-bis(NHC) | Et₂NH | THF | 100 | 16 | 80 | nih.gov |

Table 1: Optimization of Sonogashira Coupling Conditions for the Synthesis of Aryl Alkynes.

Nickel-Catalyzed Transformations Leading to Related Phenolic Structures

Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. Nickel-catalyzed reactions can often couple substrates that are challenging for palladium systems, such as phenol derivatives via C-O bond activation. nih.gov

Nickel-catalyzed Sonogashira-type couplings have been developed, allowing for the coupling of various electrophiles with terminal alkynes. wikipedia.org These reactions can proceed through mechanisms analogous to the palladium-catalyzed counterparts, involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

Furthermore, nickel catalysis can be employed in annulation reactions of ortho-haloarylimines with olefins, leading to complex phenolic structures. nih.gov Nickel is also effective in the phosphorylation of phenol derivatives, demonstrating its utility in forming C-P bonds where palladium might be less effective. acs.org These transformations showcase the potential of nickel catalysis to generate a diverse range of substituted phenolic compounds, including those structurally related to Phenol, 2-(1-hexynyl)-.

Tandem Alkyne Hydroarylation-Acylation Strategy for Phenol, 2-(1-hexynyl)- Esters

A recently developed nickel-catalyzed tandem alkyne hydroarylation-acylation strategy provides a novel route to esters of Phenol, 2-(1-hexynyl)-. rsc.org This method facilitates the one-step difunctionalization of internal alkynes by adding both an aryl and an acyl group across the triple bond. rsc.org This approach is particularly valuable for creating tetrasubstituted alkenes with high regio- and stereocontrol. rsc.org

A key application of this methodology is the aryl-acylation of a 2-hexynyl phenol ester, which can be scaled up to produce significant quantities of the corresponding Z-alkene derivative. rsc.org For instance, a 1.2-gram scale reaction of 2-hexynyl phenol ester 1a afforded an 84% yield of the Z-alkene 3b. rsc.org The resulting products can be further transformed, for example, through a PTSA-catalyzed dehydrative cyclization to yield 2,3-difunctionalized benzofurans. rsc.org

The reaction is tolerant of various ester groups on the phenol, including those with steric bulk or electronic variations. rsc.org Esters with cyclopropyl (B3062369), 4-methyl, naphthyl, p-chloro, o-bromo, pentafluoro, and methoxy (B1213986) groups have all been successfully employed without a significant impact on the reaction's efficiency. rsc.org Similarly, the methodology accommodates different substituents on the phenol ring itself, such as phenyl, methyl ester, fluoro, and chloro groups, consistently providing the desired products in good to excellent yields. rsc.org

The choice of ligand is critical in the nickel-catalyzed tandem alkyne hydroarylation-acylation. The steric and electronic properties of phosphine ligands are instrumental in achieving high regio- and stereoselectivity. rsc.org Bulky monodentate phosphine ligands have been identified as key to the success of this method. rsc.org The use of these ligands helps to control the approach of the reagents and intermediates, thereby dictating the stereochemical outcome of the reaction.

The process involves the generation of a nucleophilic vinyl-Ni species through the regioselective syn-aryl nickelation of the alkyne. This is followed by an intramolecular acyl migration to furnish the final tetrasubstituted alkene product with exclusive Z-selectivity. rsc.org The careful selection of the ligand ensures that this cascade of events proceeds smoothly and with the desired control.

The mechanism of the nickel-catalyzed aryl-acylation of alkynes is a cascade reaction. rsc.org It begins with the formation of a vinyl-nickel species through the regioselective addition of the aryl group and the nickel catalyst across the alkyne (syn-aryl nickelation). This intermediate is nucleophilic and undergoes a subsequent intramolecular acyl migration. rsc.org This migratory carbo-acylation process is highly dependent on the ligand properties for its regio- and stereocontrol. rsc.org

In a broader context, cascade reactions involving o-alkynylphenols are a powerful tool for synthesizing complex molecules like benzofurans in a single operation. acs.org These processes often involve the formation of a 3-metallobenzofuran intermediate which can then be trapped by various electrophiles. acs.org For example, a palladium-catalyzed tandem intramolecular oxypalladation followed by a Heck-type coupling between 2-alkynylphenols and activated alkenes leads to 3-alkenyl benzofuran (B130515) derivatives. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of similar cascade reactions. For instance, in a cobalt-catalyzed hydroarylation, two potential pathways, "enyne-first" and "indole-first," were evaluated, with the former being more energetically favorable. researchgate.net Such computational insights are invaluable for understanding and optimizing these complex transformations. researchgate.net

Interactive Data Table: Nickel-Catalyzed Aryl-Acylation of Alkynes

| Entry | Alkyne Substrate | Aryl Source | Ligand | Product | Yield (%) | Selectivity |

| 1 | 2-Hexynyl phenol ester | Phenylboronic acid | Bulky Monodentate Phosphine | Z-alkene | 84 | Exclusive Z |

| 2 | Phenyl-substituted alkyne | Naphthylboronic acid | Bulky Monodentate Phosphine | Tetrasubstituted alkene | High | High |

| 3 | Alkyne with long alkyl chain | Tolylboronic acid | Bulky Monodentate Phosphine | Tetrasubstituted alkene | High | High |

Emerging Synthetic Routes for Alkynylphenols

Beyond the specific tandem strategies, other synthetic methods for alkynylphenols and their derivatives are continuously being developed. These emerging routes often focus on utilizing different catalytic systems to achieve novel transformations.

Gold(I) catalysis has emerged as a powerful tool for activating the π-systems of alkynes. nih.gov A notable example is the gold(I)-NHC complex-catalyzed cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols to form benzofurans. nih.gov This reaction proceeds efficiently even at very low catalyst loadings and produces good yields of the desired heterocyclic products. nih.gov

Rhodium-catalyzed reactions also offer versatile pathways for the transformation of o-alkynylphenols. acs.org A rhodium-catalyzed cyclization of o-alkynylphenols followed by an intermolecular conjugate addition can produce 2,3-disubstituted benzofurans in a one-pot reaction with good to excellent yields. acs.org This method is atom-economical and tolerates a range of functional groups on the alkyne. acs.org The mechanism is thought to proceed through a 5-endo cyclization to form a 3-rhodium benzofuran intermediate, which then reacts with an electrophilic alkene. acs.org

Palladium catalysis is another cornerstone in the synthesis of derivatives from o-alkynylphenols. acs.orgcapes.gov.br Palladium-catalyzed annulation of o-alkynylphenols with aryl halides is an efficient method for generating 2,3-diarylbenzo[b]furans. capes.gov.br Furthermore, a palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynylphenols with (E)-β-iodovinyl sulfones provides a direct route to 3-(vinylsulfonyl)benzoheterole derivatives. acs.org

Electrochemical methods are also gaining traction as a sustainable approach. An electrochemical synthesis of selenylbenzo[b]furans has been developed through the cyclization of 2-alkynylphenols. nih.gov This method offers an alternative to traditional catalyst-based systems.

Reactivity and Reaction Mechanisms of Phenol, 2 1 Hexynyl

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring in Phenol (B47542), 2-(1-hexynyl)- is highly susceptible to electrophilic aromatic substitution. byjus.com This reactivity is predominantly governed by the electronic properties of the hydroxyl (-OH) group attached to the benzene (B151609) ring. bdu.ac.in

The hydroxyl group is a powerful activating substituent, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. savemyexams.comsavemyexams.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic π-system through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. byjus.combdu.ac.in

This electron donation is not uniform across the ring; it preferentially increases the electron density at the positions ortho (C2, C6) and para (C4) to the hydroxyl group. savemyexams.commlsu.ac.in Consequently, the -OH group acts as an ortho, para-director, guiding incoming electrophiles to these positions. libretexts.org In the specific case of Phenol, 2-(1-hexynyl)-, the C2 position is already occupied by the 1-hexynyl substituent. Therefore, electrophilic attack is directed to the remaining activated positions: C4 (para) and C6 (ortho).

Typical electrophilic substitution reactions for phenols include nitration, halogenation, and sulfonation. mlsu.ac.in The increased reactivity of the phenol ring often allows these reactions to proceed under milder conditions than those required for benzene. savemyexams.com For instance, the bromination of phenol can occur readily with bromine water without a Lewis acid catalyst, leading to polysubstitution. savemyexams.com To achieve monosubstitution, less polar solvents and controlled conditions are necessary. byjus.com

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-(1-Hexynyl)-4-nitrophenol and 2-(1-Hexynyl)-6-nitrophenol |

| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(1-hexynyl)phenol and 2-Bromo-6-(1-hexynyl)phenol |

| Sulfonation | Conc. H₂SO₄ (low temp.) | 3-(1-Hexynyl)-4-hydroxybenzenesulfonic acid |

| Sulfonation | Conc. H₂SO₄ (high temp.) | 5-(1-Hexynyl)-2-hydroxybenzenesulfonic acid |

Reactions Involving the Terminal Alkyne Moiety

The 1-hexynyl group provides a second reactive site within the molecule. As an internal alkyne, its reactivity differs from terminal alkynes, particularly in reactions sensitive to steric hindrance or those requiring a terminal C-H bond. Nevertheless, the carbon-carbon triple bond readily participates in both transition metal-catalyzed cyclizations and addition reactions.

The proximity of the phenolic hydroxyl group to the alkyne chain makes Phenol, 2-(1-hexynyl)- an ideal substrate for intramolecular cyclization reactions. These reactions are powerful tools for synthesizing heterocyclic compounds, most notably substituted benzofurans. mdpi.com Various transition metals, including palladium, gold, indium, and rhodium, have been shown to catalyze the annulation of o-alkynylphenols. mdpi.comacs.org

Rhodium catalysts have proven particularly effective for the cyclization of o-alkynylphenols, including those with internal alkynes like Phenol, 2-(1-hexynyl)-. acs.orgacs.org Research has demonstrated that rhodium(I) complexes can catalyze a domino cyclization/addition cascade to produce 2,3-disubstituted benzofurans in good to excellent yields. acs.orgacs.org This method is advantageous as it succeeds with internal alkyl and aryl alkynes, a limitation in some earlier catalytic systems. acs.org

In a representative study, the rhodium-catalyzed reaction of 2-(1-hexynyl)phenol with an electrophilic alkene like methyl vinyl ketone proceeds efficiently. acs.org A plausible mechanism involves the initial coordination of the rhodium(I) catalyst to the alkyne, followed by a 5-endo cyclization where the phenolic oxygen attacks the activated triple bond. This forms a 3-rhodium benzofuran (B130515) intermediate, which then reacts with the electrophile before protonation regenerates the catalyst and yields the final product. acs.org

| Substrate | Electrophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenol, 2-(1-hexynyl)- | Methyl vinyl ketone | [Rh(cod)OH]₂ / BINAP | 4-(2-Butyl-1-benzofuran-3-yl)butan-2-one | 92% | acs.org |

The intramolecular cyclization of o-alkynylphenols generally proceeds via a nucleophilic attack of the phenolic oxygen onto the alkyne, which has been activated by a Lewis acid or transition metal catalyst. mdpi.com The regioselectivity of this attack follows established patterns, with 5-endo-dig cyclizations being common, leading to the formation of the five-membered benzofuran ring. acs.orgmdpi.com

The stereochemical outcome of these reactions is of significant interest, especially when new chiral centers are formed. For instance, in alkyne Prins-type cyclizations of related systems, the reaction can be highly stereoselective, predominantly forming trans-2,3-disubstituted dihydrobenzofurans. ias.ac.in The stereochemistry is often controlled by the geometry of the key oxonium ion intermediate and the subsequent cyclization step. The trans configuration is often confirmed by NMR spectroscopic data, such as the coupling constants between protons at the C2 and C3 positions. ias.ac.in

Like other alkynes, the triple bond in Phenol, 2-(1-hexynyl)- can undergo a variety of addition reactions. masterorganicchemistry.com These reactions break one or both of the π-bonds to form new single or double bonds.

Common addition reactions include:

Hydrogenation: Complete reduction with H₂ over a catalyst like Palladium on carbon (Pd/C) will saturate the triple bond to form 2-hexylphenol. Partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, can selectively produce the corresponding (Z)-alkene, 2-((Z)-1-hexenyl)phenol.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond can occur once or twice, leading to dihaloalkene or tetrahaloalkane products, respectively.

Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) typically follows Markovnikov's rule, though the specifics can be complex for internal alkynes.

Hydration: Acid-catalyzed hydration (e.g., with H₂SO₄, H₂O, HgSO₄) would lead to the formation of a ketone via an unstable enol intermediate. For 2-(1-hexynyl)phenol, this would yield 2-(1-oxo-hexyl)phenol.

More advanced transformations include nickel-catalyzed difunctionalization reactions. For example, a phenolic ester derivative of 2-(1-hexynyl)phenol can react with an aryl boronic acid in the presence of a nickel catalyst to achieve a highly regio- and stereoselective aryl-acylation, yielding an all-carbon tetrasubstituted alkene. rsc.orgrsc.org This reaction involves the simultaneous addition of an aryl group and an acyl group across the triple bond. rsc.org

Table of Mentioned Compounds

| Compound Name | Structure/Formula |

|---|---|

| Phenol, 2-(1-hexynyl)- | C₁₂H₁₄O |

| Benzofuran | C₈H₆O |

| 2-(1-Hexynyl)-4-nitrophenol | C₁₂H₁₃NO₃ |

| 2-(1-Hexynyl)-6-nitrophenol | C₁₂H₁₃NO₃ |

| 4-Bromo-2-(1-hexynyl)phenol | C₁₂H₁₃BrO |

| 2-Bromo-6-(1-hexynyl)phenol | C₁₂H₁₃BrO |

| 3-(1-Hexynyl)-4-hydroxybenzenesulfonic acid | C₁₂H₁₄O₄S |

| 5-(1-Hexynyl)-2-hydroxybenzenesulfonic acid | C₁₂H₁₄O₄S |

| Methyl vinyl ketone | C₄H₆O |

| BINAP | C₄₄H₃₂P₂ |

| 4-(2-Butyl-1-benzofuran-3-yl)butan-2-one | C₁₆H₂₀O₂ |

| 2-Hexylphenol | C₁₂H₁₈O |

| 2-((Z)-1-Hexenyl)phenol | C₁₂H₁₆O |

| 2-(1-Oxo-hexyl)phenol | C₁₂H₁₆O₂ |

Addition Reactions to the Carbon-Carbon Triple Bond

Hydroamination Reactions and Regioselectivity

Hydroamination, the addition of an N-H bond across a carbon-carbon unsaturated bond, represents a highly atom-efficient method for synthesizing nitrogen-containing compounds. acs.org For alkynes like Phenol, 2-(1-hexynyl)-, this reaction can theoretically yield two different regioisomers: the Markovnikov product (from amine addition to the more substituted carbon of the alkyne) and the anti-Markovnikov product. rsc.org

The regioselectivity of the hydroamination is critically dependent on the catalytic system employed. acs.org Four general mechanisms are typically considered, which hinge on whether the catalyst activates the amine or the alkyne. acs.org Catalysts based on alkali metals, early transition metals, and lanthanides often operate by deprotonating the amine to form a metal-amido species, which then performs a nucleophilic attack on the unsaturated bond. acs.org Conversely, late transition metals like gold or palladium can activate the alkyne, making it susceptible to nucleophilic attack by the amine. acs.orgresearchgate.net

For instance, gold(I) catalysts are known to coordinate to the alkyne moiety, forming a π-alkyne complex. researchgate.net This activation facilitates the nucleophilic attack by an amine, leading to the formation of an enamine or imine product after protodeauration. researchgate.net Similarly, cationic Palladium(II) complexes have demonstrated high activity and selectivity for the intermolecular hydroamination of aromatic alkynes with aromatic amines, exclusively forming the Markovnikov product. acs.org

While specific studies on the direct hydroamination of Phenol, 2-(1-hexynyl)- are not extensively detailed, the general principles suggest that its transformation is feasible. The choice of catalyst—be it alkali metal-based, gold, or palladium—would be the determining factor in controlling the regiochemical outcome of the C-N bond formation. acs.orgacs.org

Intramolecular Rearrangements and Migratory Processes

Derivatives of Phenol, 2-(1-hexynyl)-, specifically its esters, undergo remarkable intramolecular acyl group migrations when subjected to certain catalytic systems. A notable example is a nickel-catalyzed cascade reaction that facilitates the difunctionalization of the alkyne through the simultaneous addition of an aryl group and an acyl group. rsc.orgrsc.org This process transforms a 2-(1-hexynyl)phenol ester into a highly substituted Z-alkene. rsc.orgresearchgate.net

The proposed catalytic cycle for this transformation is initiated by the transmetalation of a nickel(II) complex with a boronic acid, which generates an aryl-nickel intermediate. rsc.orgrsc.org This intermediate then undergoes a regioselective syn-addition across the alkyne of the phenol ester substrate, forming a vinyl-nickel species. rsc.orgrsc.org The crucial migratory step follows, where the organo-nickel intermediate adds to the carbonyl carbon of the tethered ester group, creating a cyclic intermediate. rsc.orgrsc.org The final step involves the cleavage of the C–O bond and a ring-opening, which results in the formation of the tetrasubstituted alkene product, featuring the migrated acyl group, and regenerates the nickel catalyst. rsc.orgrsc.org

This tandem alkyne hydroarylation-acylation strategy is highly efficient, providing access to complex alkenes that are otherwise challenging to synthesize. rsc.orgrsc.org

Table 1: Nickel-Catalyzed Aryl-Acylation of 2-(1-hexynyl)phenol Esters with Various Ester Groups

| Entry | R Group (Ester) | Product | Yield (%) |

| 1 | 4-Methylphenyl | 3m | 92 |

| 2 | Cyclopropyl (B3062369) | 3n | 89 |

| 3 | Naphthyl | 3o | 85 |

| 4 | 4-Chlorophenyl | 3p | 86 |

| 5 | 2-Bromophenyl | 3q | 75 |

| 6 | Pentafluorophenyl | 3r | 81 |

| 7 | 4-Methoxyphenyl | 3s | 94 |

| 8 | 4-(N,N-dimethylamino)phenyl | 3t | 88 |

| 9 | 4-Nitrophenyl | 3v | 72 |

This table summarizes the yields for the nickel-catalyzed aryl-acylation reaction on 2-alkynyl phenol esters with a variety of different ester functionalities, demonstrating the reaction's broad scope. Data sourced from a 2025 study. rsc.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regiocontrol is a paramount challenge in the functionalization of internal alkynes, especially when the substituents on the alkyne have similar electronic and steric properties. rsc.org In the nickel-catalyzed aryl-acylation of 2-(1-hexynyl)phenol esters, several factors decisively govern the reaction's high regioselectivity.

Catalyst and Ligand Type: The choice of both the nickel catalyst and the phosphine (B1218219) ligand is fundamental to the success of the reaction. rsc.orgresearchgate.net Control experiments confirm that both components are essential. rsc.org The steric and electronic characteristics of the ligand are particularly crucial for achieving high regio- and stereocontrol. researchgate.net Extensive screening has shown that bulky monodentate phosphine ligands, such as triisopropylphosphine, provide significantly better yields and selectivity compared to bidentate ligands. researchgate.net

Substituent Effects: The reaction demonstrates broad functional group tolerance. rsc.org Variations in the electronic nature of the boronic acid partner are well-accepted. Arylboronic acids with both electron-donating and electron-withdrawing groups react efficiently, although yields can be affected. For instance, heteroaromatic boronic acids tend to deliver the desired product in lower yields. rsc.orgresearchgate.net Similarly, the ester group on the phenol can be widely varied without a significant impact on reaction efficiency, accommodating groups ranging from strained cyclopropyl to electron-rich and electron-poor aromatic systems. rsc.org Substituents on the phenol ring itself, such as phenyl, fluoro, and chloro groups, are also tolerated, leading to the expected products in good to excellent yields. rsc.org

A significant advantage of the nickel-catalyzed aryl-acylation of 2-(1-hexynyl)phenol esters is the exceptional level of stereochemical control, consistently producing all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.orgresearchgate.net The synthesis of thermodynamically less stable Z-isomers, especially those with four different carbon substituents, is a formidable challenge in organic synthesis, as many conventional methods yield mixtures of stereoisomers. rsc.org

This high Z-selectivity is a direct consequence of the reaction mechanism. rsc.orgrsc.org The process begins with a syn-aryl nickelation of the alkyne, which establishes the initial stereochemistry. rsc.org This is followed by an intramolecular acyl migration via a cyclic intermediate, which proceeds in a way that preserves this stereochemistry, ultimately leading to the exclusive formation of the Z-alkene. rsc.orgrsc.org This method provides a streamlined, one-step difunctionalization of an internal alkyne with precise regio- and stereocontrol, a feat that is difficult to achieve with traditional synthetic approaches. rsc.orgrsc.org The scalability of this protocol has been demonstrated, affording the Z-alkene product in high yield on a gram scale. rsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the most definitive evidence for the structure of Phenol, 2-(1-hexynyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools, each offering unique and complementary insights into the molecular architecture.

NMR spectroscopy is the most powerful technique for determining the complete structure of Phenol, 2-(1-hexynyl)- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecule's proton environments and carbon skeleton can be constructed.

The ¹H NMR spectrum provides precise information about the number of distinct proton types, their chemical environment, and the connectivity between neighboring protons. For Phenol, 2-(1-hexynyl)-, the spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

The spectrum exhibits characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the hexynyl chain. The four aromatic protons are all chemically distinct due to the ortho-substitution pattern, resulting in complex splitting patterns in the aromatic region (typically δ 6.8–7.3 ppm). The hydroxyl proton usually appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often observed around δ 5.4 ppm. The protons on the hexynyl side chain show distinct signals corresponding to the propargylic methylene (B1212753) group (adjacent to the alkyne), the two subsequent methylene groups, and the terminal methyl group.

The specific assignments, chemical shifts (δ), and multiplicities observed in a representative spectrum are detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.29 | dd | 7.7, 1.6 | 1H | Aromatic H-3 |

| 7.19 | td | 7.8, 1.7 | 1H | Aromatic H-5 |

| 6.94 | td | 7.5, 1.1 | 1H | Aromatic H-4 |

| 6.84 | dd | 8.2, 1.0 | 1H | Aromatic H-6 |

| 5.38 | s (broad) | - | 1H | Phenolic OH |

| 2.48 | t | 7.1 | 2H | Propargylic CH₂ (H-3') |

| 1.68 | p | 7.2 | 2H | CH₂ (H-4') |

| 1.55 | h | 7.4 | 2H | CH₂ (H-5') |

| 0.98 | t | 7.4 | 3H | Terminal CH₃ (H-6') |

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. For Phenol, 2-(1-hexynyl)-, twelve distinct signals are expected: six for the aromatic carbons, two for the sp-hybridized alkyne carbons, and four for the sp³-hybridized carbons of the alkyl chain. The chemical shifts provide critical information; for instance, the carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded and appears far downfield (δ > 150 ppm). The two alkyne carbons have characteristic shifts in the δ 75–96 ppm range, and the ipso-carbon of the aromatic ring attached to the alkyne (C-2) is found around δ 110 ppm.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 153.0 | Aromatic C-1 (C-OH) |

| 131.2 | Aromatic C-3 (CH) |

| 129.2 | Aromatic C-5 (CH) |

| 121.2 | Aromatic C-4 (CH) |

| 115.1 | Aromatic C-6 (CH) |

| 110.3 | Aromatic C-2 (ipso-C attached to alkyne) |

| 95.3 | Alkyne C-2' |

| 76.5 | Alkyne C-1' |

| 30.7 | Alkyl C-4' (CH₂) |

| 22.1 | Alkyl C-5' (CH₂) |

| 19.5 | Propargylic C-3' (CH₂) |

| 13.7 | Terminal C-6' (CH₃) |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Phenol, 2-(1-hexynyl)-, it would show cross-peaks connecting adjacent protons. Key correlations would confirm the sequence of the hexynyl chain (H-3' with H-4', H-4' with H-5', and H-5' with H-6') and the relationships between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the ¹³C signals for all protonated carbons by correlating the peaks from the ¹H spectrum to the corresponding peaks in the ¹³C spectrum. For example, the proton signal at δ 2.48 ppm would show a cross-peak to the carbon signal at δ 19.5 ppm, confirming the assignment of the propargylic C-3'/H-3' group.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. It complements NMR by providing a holistic check of the molecule's composition.

HRMS is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of a molecule's elemental formula, as every unique formula has a distinct exact mass based on the monoisotopic masses of its constituent atoms.

For Phenol, 2-(1-hexynyl)-, with the chemical formula C₁₂H₁₄O, the theoretical exact mass can be calculated. When analyzed by HRMS, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The experimentally measured mass is then compared to the calculated value. A match within a very small tolerance (e.g., < 5 ppm error) provides unambiguous confirmation of the elemental formula C₁₂H₁₄O, ruling out other potential formulas with the same nominal mass.

| Ion | Chemical Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M-H]⁻ | C₁₂H₁₃O⁻ | 173.09664 | Typically within ±0.001 of calculated |

| [M+H]⁺ | C₁₂H₁₅O⁺ | 175.11229 | Typically within ±0.001 of calculated |

Mass Spectrometry (MS)

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. nationalmaglab.org In the analysis of "Phenol, 2-(1-hexynyl)-," a precursor ion corresponding to the molecular ion is selected and subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a roadmap to the molecule's structure.

The fragmentation of phenolic compounds often involves characteristic losses. For instance, the fragmentation of oligostilbenes, which are complex polyphenolic compounds, shows the elimination of phenol (C₆H₆O) and resorcinol (B1680541) (C₆H₆O₂) moieties. d-nb.info While not directly "Phenol, 2-(1-hexynyl)-", this indicates that the loss of the phenol group is a common fragmentation pathway for related structures.

For "Phenol, 2-(1-hexynyl)-," fragmentation is likely initiated at the radical cation formed during ionization. uni-muenster.de The presence of the ortho-alkynyl group introduces specific fragmentation pathways. An "ortho-effect" can occur, where the proximity of the hydroxyl and hexynyl groups leads to unique fragmentation patterns not observed in the meta or para isomers. uni-muenster.de Common fragmentation patterns for alcohols and phenols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org In the case of "Phenol, 2-(1-hexynyl)-," alpha-cleavage would involve the breaking of the bond between the aromatic ring and the alkyne, or the bond between the first and second carbon of the hexynyl chain. The fragmentation of the molecular ion can lead to a variety of product ions, and the specific fragmentation pattern is crucial for structural confirmation. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds like "Phenol, 2-(1-hexynyl)-". 6-napse.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. etamu.edu After separation, the individual components enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each compound. etamu.edu

The resulting chromatogram from the GC provides the retention time, a characteristic property for a specific compound under a given set of conditions, which aids in its identification. libretexts.org The mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. libretexts.org This combination of retention time and mass spectrum allows for a highly confident identification of "Phenol, 2-(1-hexynyl)-".

Purity assessment is achieved by analyzing the gas chromatogram for the presence of any additional peaks, which would indicate impurities. 6-napse.com The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of the purity. libretexts.org For accurate quantification, a calibration curve is typically generated using standards of known concentration. oiv.int The choice of the GC column, typically with a non-polar stationary phase like 5% phenylmethylpolysiloxane, and the temperature program are critical for achieving good separation. oiv.int

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands for Functional Groups (e.g., Alkyne, Hydroxyl)

The IR and Raman spectra of "Phenol, 2-(1-hexynyl)-" are characterized by specific absorption bands corresponding to its functional groups.

Hydroxyl (O-H) Group: The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad and strong band in the IR spectrum in the region of 3200-3600 cm⁻¹. libretexts.org The broadness is due to hydrogen bonding. In the Raman spectrum, this band is also observable.

Alkyne (C≡C) Group: The carbon-carbon triple bond (C≡C) stretching vibration of the hexynyl group is expected to produce a sharp, and typically weak to medium, absorption band in the IR spectrum around 2100-2260 cm⁻¹. The corresponding Raman band is often stronger and more readily observed.

Aromatic Ring (C=C) Group: The aromatic ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region of both IR and Raman spectra. libretexts.org C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for "Phenol, 2-(1-hexynyl)-".

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 |

| Alkyne C≡C | Stretching | 2100-2260 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. iau.ir For "Phenol, 2-(1-hexynyl)-," the UV-Vis spectrum is primarily influenced by the electronic structure of the substituted phenol.

The phenol chromophore exhibits characteristic absorption bands in the UV region. A primary band (π → π* transition) is typically observed around 210 nm, and a secondary, less intense band (also a π → π* transition) appears around 270 nm. researchgate.net The presence of the 1-hexynyl substituent on the aromatic ring can cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorbance) of these bands due to the extension of the conjugated system. The specific absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used for the analysis, as solvent polarity can influence the energy of the electronic transitions. bau.edu.lb

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.org It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like "Phenol, 2-(1-hexynyl)-".

For the analysis of "Phenol, 2-(1-hexynyl)-," a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. wikipedia.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. biomedpharmajournal.org "Phenol, 2-(1-hexynyl)-", being a relatively non-polar molecule due to the hexynyl group, will have a stronger affinity for the non-polar stationary phase and thus a longer retention time compared to more polar impurities.

Advanced Analytical Characterization Techniques for Phenol, 2 1 Hexynyl

Volatile Compound Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for "Phenol, 2-(1-hexynyl)-". nih.gov The fundamental principle of GC involves the partitioning of a compound between a gaseous mobile phase and a liquid or solid stationary phase within a column. wikipedia.orglibretexts.org The sample is vaporized and transported through the column by an inert carrier gas, such as helium, nitrogen, or hydrogen. pfc.hr Compounds separate based on their physical and chemical properties, including boiling point and affinity for the stationary phase, resulting in different retention times—the time taken for a compound to travel from the injector to the detector. semanticscholar.org

In the context of "Phenol, 2-(1-hexynyl)-", GC is frequently employed to monitor the progress of its synthesis, for instance, in Sonogashira coupling reactions between a protected 2-iodophenol (B132878) and 1-hexyne. nih.govacs.org It is also invaluable for assessing the purity of the final product and identifying any byproducts or unreacted starting materials. acs.org

Research Findings and Methodological Considerations:

Detailed studies on the synthesis of related 2-alkynylphenols often report the use of GC and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product characterization. For instance, research on the palladium-catalyzed annulation of 2-alkynylphenols and the cyclocarbonylative Sonogashira coupling of 2-iodophenols with terminal alkynes consistently utilize GC-MS to confirm the consumption of starting materials and the formation of products. nih.govacs.orgacs.org

The selection of the GC column is critical for achieving good separation. A common choice for the analysis of phenolic derivatives is a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. phenomenex.comamazonaws.com For example, an Agilent HP-5 capillary column (30 m length), which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been successfully used in the analysis of products from reactions involving 2-iodophenol and various alkynes. nih.govacs.org The polarity of the stationary phase influences the retention time; a compound with a polarity similar to the stationary phase will have a longer retention time. semanticscholar.org

When coupled with a mass spectrometer (MS), GC provides a powerful tool for both quantification and identification. The mass spectrometer fragments the eluting compounds into characteristic ions, generating a mass spectrum that acts as a molecular fingerprint, allowing for confident identification of the analyte. semanticscholar.org This is particularly useful in complex reaction mixtures where multiple isomers or related compounds may be present.

A typical GC analysis for a compound like "Phenol, 2-(1-hexynyl)-" would involve dissolving the sample in a suitable solvent, injecting it into the GC, and running a temperature program where the column oven temperature is gradually increased to facilitate the elution of compounds with different boiling points.

Below are representative tables detailing typical instrumentation and potential chromatographic conditions for the analysis of "Phenol, 2-(1-hexynyl)-".

Table 1: Representative GC-MS Instrumentation

| Component | Specification Example | Purpose |

| Gas Chromatograph | Agilent 6890N or similar | Separates volatile components of the sample. |

| Mass Spectrometer | Agilent 5975B or similar | Detects and identifies separated components. nih.govacs.org |

| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5 or equivalent | The stationary phase where separation occurs. nih.govacs.org |

| Injector | Split/Splitless Inlet | Introduces the sample into the carrier gas stream. |

| Carrier Gas | Helium (≥99.999% purity) | Transports the sample through the column. pfc.hr |

| Data System | Manufacturer's Chemstation Software | Controls the instrument and processes the data. |

Table 2: Illustrative GC Method Parameters (Note: These are hypothetical parameters for illustrative purposes, as specific retention times are highly dependent on the exact instrumentation and conditions.)

| Parameter | Value | Rationale |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |

| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample enters the column. |

| Carrier Gas Flow | 1.0 mL/min (Constant Flow) | Provides consistent elution and reproducible retention times. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates compounds over a range of boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Optimal temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Maintains ion path stability. |

| Scan Range | 40-500 amu | Covers the expected mass range of the analyte and potential fragments. |

| Expected RT | ~15 - 20 min | Estimated elution time based on similar phenolic compounds. |

These tables provide a framework for the analytical approach to characterizing "Phenol, 2-(1-hexynyl)-" using gas chromatography. The precise parameters would be optimized in the laboratory to achieve the best resolution and sensitivity for this specific compound.

Computational and Theoretical Studies on Phenol, 2 1 Hexynyl

Quantum Chemical Methods for Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These approaches solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is widely used to study organic molecules like 2-alkynylphenols. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and various electronic properties. For 2-alkynylphenols, a key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the alkyne group.

Computational studies on the model compound 2-ethynylphenol (B1266645) have shown that the conformation featuring this internal hydrogen bond is energetically preferred. nih.gov This interaction significantly influences the molecule's geometry and the properties of the hydroxyl group. The alkyne moiety's presence affects the hydrogen bond donating ability of the adjacent OH group. nih.govacs.orgresearchgate.net DFT calculations revealed that the internally hydrogen-bonded conformation is more stable by 3.90 kcal/mol and that this conformation reduces the electrostatic potential on the OH hydrogen by 20.5 kcal/mol, which has implications for its role as a hydrogen bond donor in chemical reactions. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| Conformational Energy Difference | 3.90 kcal/mol | Favors the internally hydrogen-bonded conformer. |

| Reduction in OH Electrostatic Potential | 20.5 kcal/mol | Reduces hydrogen bond donating ability in the stable conformer. |

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For ortho-alkynylphenols, a common and important reaction is their cyclization to form benzofurans. nih.gov

Computational studies have been employed to support experimentally proposed mechanisms for these transformations. nih.gov For instance, DFT calculations can model the transition metal-catalyzed hydroalkoxylation of o-alkynylphenols, a reliable method for synthesizing C2-substituted benzofurans. nih.gov These calculations help in understanding the activation of the alkyne by a catalyst, the subsequent nucleophilic attack by the phenol (B47542), and the final steps that lead to the benzofuran (B130515) product. nih.gov Similarly, DFT has been used to investigate the intramolecular [4+2] cycloaddition of 2-ethynylphenol derivatives, which proceeds through an ortho-quinone methide intermediate to form furan (B31954) atropisomers. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathway.

DFT methods can be used to calculate various energetic parameters that are crucial for understanding chemical reactivity. One such parameter is the bond dissociation enthalpy (BDE), which quantifies the energy required to break a specific bond homolytically. The O-H BDE in Phenol, 2-(1-hexynyl)- is a key indicator of its antioxidant potential and its reactivity in hydrogen atom transfer reactions. While specific BDE values for this molecule are not reported, DFT calculations could readily predict how the 2-(1-hexynyl)- substituent influences the O-H bond strength compared to unsubstituted phenol. The electron-withdrawing nature of the alkyne group would be expected to have a measurable effect on this parameter.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of molecules over time. These simulations treat atoms as classical particles interacting through a defined force field.

For Phenol, 2-(1-hexynyl)-, molecular dynamics (MD) simulations could be employed to:

Explore Conformational Space: MD simulations can reveal the different conformations the hexynyl chain can adopt and the dynamics of the intramolecular hydrogen bond in different solvent environments.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent structure around the phenol and alkyne groups influences the molecule's behavior and reactivity.

Study Interactions with Biomolecules: If Phenol, 2-(1-hexynyl)- were to be studied as a potential ligand for a biological target, molecular docking and MD simulations would be essential for predicting its binding mode and affinity.

Currently, there is a lack of specific published molecular dynamics studies for Phenol, 2-(1-hexynyl)-. However, the application of these techniques represents a valuable avenue for future research to understand its dynamic behavior in various chemical and biological systems.

Conformational Analysis of the Hexynyl Chain

The conformational flexibility of Phenol, 2-(1-hexynyl)- is primarily dictated by the rotation around the single bonds within the 1-hexynyl substituent and the bond connecting it to the phenol ring. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of this molecule and identify its stable conformers.

Below is an illustrative data table showcasing a hypothetical conformational analysis. The energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (Car-C≡C-C1-C2) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

| D (Local Maximum) | 0° (syn-periplanar) | 4.50 |

This data is illustrative and represents typical energy differences for alkyl chain conformations.

Simulation of Intramolecular Dynamics

Molecular dynamics (MD) simulations can provide a detailed picture of the intramolecular motions of Phenol, 2-(1-hexynyl)- over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond vibrations, angle bending, and torsional motions.

MD simulations can reveal how the flexible hexynyl chain moves in relation to the more rigid phenol ring. This can be particularly insightful for understanding how the conformation of the chain might influence the reactivity of the hydroxyl group or the aromatic ring. For instance, certain conformations might sterically hinder the approach of a reactant to the hydroxyl group. The simulations can also provide information on the time scales of different molecular motions, such as the rate of rotation around single bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C chemical shifts. These calculations are sensitive to the molecular geometry, and therefore, it is crucial to use an optimized structure, typically the lowest energy conformer. The predicted shifts can help in the assignment of experimental NMR signals.

Here is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of Phenol, 2-(1-hexynyl)-.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| OH | 5.5 - 6.5 |

| Aromatic H | 6.8 - 7.5 |

| -CH₂- (adjacent to C≡C) | 2.4 - 2.6 |

| -CH₂- | 1.5 - 1.7 |

| -CH₂- | 1.4 - 1.6 |

| -CH₃ | 0.9 - 1.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 155 |

| Aromatic C | 115 - 135 |

| C≡C (attached to ring) | 90 - 95 |

| C≡C | 80 - 85 |

| -CH₂- (adjacent to C≡C) | 19 - 22 |

| -CH₂- | 30 - 33 |

| -CH₂- | 21 - 24 |

| -CH₃ | 13 - 15 |

This data is illustrative and based on typical chemical shift ranges for similar functional groups.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated computationally. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies can be used to assign the vibrational modes to the observed IR bands. For Phenol, 2-(1-hexynyl)-, key vibrational modes would include the O-H stretch, the C≡C stretch, aromatic C-H and C=C stretches, and various C-H bending modes of the alkyl chain.

Predicted Key IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3600 - 3650 (free), 3200 - 3500 (H-bonded) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C≡C stretch | 2200 - 2260 |

| Aromatic C=C stretch | 1450 - 1600 |

This data is illustrative and represents typical vibrational frequencies for the indicated functional groups.

Theoretical Insights into Chemical Bonding and Intermolecular Interactions

Theoretical calculations can provide a wealth of information about the electronic structure and bonding within Phenol, 2-(1-hexynyl)-. The presence of the 1-hexynyl group at the ortho position can influence the electronic properties of the phenol moiety. For instance, the electron-withdrawing or -donating nature of the substituent can affect the acidity of the phenolic proton and the electron density distribution in the aromatic ring.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can reveal details about the nature of the chemical bonds and any intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl proton and the π-system of the alkyne.

Furthermore, computational methods can be used to investigate the potential for intermolecular interactions. Phenol, 2-(1-hexynyl)- can act as a hydrogen bond donor through its hydroxyl group. It can also participate in π-π stacking interactions via its aromatic ring. By calculating the interaction energies of dimers or larger clusters of the molecule, the strength and geometry of these intermolecular forces can be quantified. This is crucial for understanding the properties of the compound in the solid state or in solution.

Synthetic Utility and Precursor Role of Phenol, 2 1 Hexynyl

Building Block for Complex Organic Molecules

The strategic placement of the nucleophilic phenol (B47542) and the reactive alkyne in Phenol, 2-(1-hexynyl)- allows for a range of intramolecular and intermolecular transformations, positioning it as a key starting material for intricate molecular architectures. cymitquimica.com

Access to Substituted Benzofurans and Related Heterocycles

The ortho-alkynylphenol motif is a well-established precursor for the synthesis of benzofurans, a core structural unit in many natural products and pharmaceuticals. mdpi.comresearchgate.net Various synthetic strategies can be employed to cyclize Phenol, 2-(1-hexynyl)- into a benzofuran (B130515) ring system. These methods often involve intramolecular cyclization through either O–C2 or C7a–O bond formation. researchgate.net

Transition-metal catalysis, particularly with palladium, copper, or zinc, is a common approach to facilitate this transformation. mdpi.comorganic-chemistry.org For instance, palladium-catalyzed processes can promote the intramolecular addition of the phenolic oxygen to the alkyne, leading to the formation of the furan (B31954) ring. mdpi.com Similarly, copper-catalyzed coupling and cyclization reactions of ortho-hydroxy-substituted terminal alkynes provide an efficient route to 2-substituted benzofurans. organic-chemistry.org In the case of Phenol, 2-(1-hexynyl)-, these reactions would yield 2-butylbenzofuran (B1266229) derivatives, which can be further functionalized.

Metal-free conditions have also been developed. For example, cyclodehydration of related α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) is a powerful method for preparing substituted benzofurans. researchgate.net While this would require initial modification of the alkyne in Phenol, 2-(1-hexynyl)-, it highlights the versatility of the general scaffold. The presence of the butyl group from the hexynyl chain provides a lipophilic substituent on the resulting benzofuran, a feature that can be exploited in further synthetic applications or for tuning molecular properties.

Synthesis of Highly Substituted Alkenes from Derivatives

Derivatives of Phenol, 2-(1-hexynyl)- have proven to be exceptional substrates for the stereoselective synthesis of all-carbon tetrasubstituted alkenes, which are important structural motifs in medicinal and materials chemistry. rsc.org A notable strategy involves a nickel-catalyzed cascade reaction that functionalizes the alkyne with high regio- and stereocontrol. rsc.orgnih.gov

In this approach, a phenolic ester of 2-(1-hexynyl)phenol is reacted with an aryl boronic acid in the presence of a nickel catalyst. rsc.orgresearchgate.net The reaction proceeds via a tandem alkyne hydroarylation and acylation, where both an aryl group and an acyl group are added across the triple bond in a single step. rsc.orgnih.gov This process exhibits exclusive Z-selectivity, leading to the formation of the tetrasubstituted alkene with a precisely defined geometry. rsc.org The key to this transformation is the use of bulky monodentate phosphine (B1218219) ligands which control the reaction pathway. nih.govresearchgate.net

The synthetic utility of this method is broad, with tolerance for a wide range of functional groups on both the aryl boronic acid and the phenolic ester. rsc.org The resulting highly functionalized Z-alkenes are themselves versatile building blocks. For example, the phenolic hydroxyl group can be used as a handle for further transformations, such as conversion to a triflate for subsequent cross-coupling reactions, while the newly formed alkene can undergo further reactions like cyclization or hydrogenation. rsc.orgresearchgate.net

Table 1: Nickel-Catalyzed Aryl-Acylation of a 2-(1-hexynyl)phenol Derivative

This table summarizes the reaction of a 2-(1-hexynyl)phenol ester with various aryl boronic acids to yield Z-tetrasubstituted alkenes, based on data from reported research. nih.gov

| Entry | Aryl Boronic Acid (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3a | 85 |

| 2 | 4-Methylphenyl | 3b | 88 |

| 3 | 4-tert-Butylphenyl | 3c | 81 |

| 4 | 4-Fluorophenyl | 3e | 86 |

| 5 | 4-Chlorophenyl | 3f | 84 |

| 6 | 4-(Trifluoromethyl)phenyl | 3h | 75 |

Role in Structure-Activity Relationship (SAR) Studies of Functional Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org Phenolic compounds are common scaffolds in drug discovery, and the ability to systematically modify their structure is crucial for optimizing potency, selectivity, and pharmacokinetic properties. drugdesign.org

Incorporation of Hexynyl Moieties into Chemically Diverse Scaffolds

Phenol, 2-(1-hexynyl)- serves as an ideal platform for SAR studies by allowing for the strategic incorporation of a hexynyl group onto a phenolic core. The alkyne functionality is particularly useful as it is relatively stable yet can be readily modified using a vast toolbox of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". acs.org

This allows for the rapid generation of a library of diverse analogues. Starting from the Phenol, 2-(1-hexynyl)- core, chemists can attach a wide variety of fragments (e.g., sugars, peptides, heterocycles, polymers) to the alkyne terminus, creating a series of triazole-containing compounds. ubaya.ac.id The impact of these appended groups on biological activity can then be systematically evaluated.

Research has shown that the length and nature of alkyl/alkynyl chains on phenolic scaffolds can significantly impact biological interactions. For example, in a study on inhibitors of the macrophage migration inhibitory factor (MIF), extending an aliphatic tail on a triazole-phenol scaffold to a 5-hexynyl group was found to be near-optimal for inhibitory activity. ubaya.ac.id Similarly, the C2-hexynyl group has been identified as an important substituent for modulating the binding affinity of adenosine (B11128) derivatives at A₂A and A₃ receptors. researchgate.net These findings underscore the value of the hexynyl moiety, and by extension, precursors like Phenol, 2-(1-hexynyl)-, in probing the steric and hydrophobic limits of receptor binding pockets. researchgate.net

Precursor for Advanced Materials and Polymer Building Blocks

Phenolic compounds have long been foundational to the polymer industry, with phenol-formaldehyde resins being one of the earliest synthetic polymers. numberanalytics.com Modern materials science seeks to create polymers with precisely controlled structures and advanced functionalities, and multifunctional building blocks are key to this endeavor. mdpi.com

Phenol, 2-(1-hexynyl)- is a prime candidate for a monomer or precursor in the synthesis of advanced materials. It contains three distinct reactive sites: the phenolic hydroxyl group, the aromatic ring, and the terminal alkyne. The hydroxyl group can participate in condensation polymerizations to form polyethers or polyesters. google.com The aromatic ring can undergo electrophilic substitution, and under high pressure, phenol itself has been shown to polymerize into one-dimensional carbon nanothreads. sharps.ac.cn

The hexynyl group, however, offers the most versatile handle for modern polymerization techniques. It can be used in:

Click Polymerizations: Reaction with diazide monomers can produce highly stable, functionalized polytriazoles.

Alkyne Metathesis: This method can yield conjugated polyacetylenes, which often exhibit interesting electronic and optical properties.

Cyclotrimerization: The alkyne groups can be catalytically trimerized to form highly cross-linked networks with exceptional thermal stability.

The combination of the rigid phenolic unit with the functionalities derived from the alkyne allows for the design of polymers with tailored properties, such as high thermal resistance, specific optical behavior, or tailored surface properties, making Phenol, 2-(1-hexynyl)- a promising building block for next-generation functional materials. mdpi.comnih.gov

Conclusion and Future Perspectives in Phenol, 2 1 Hexynyl Research

Summary of Key Advances in Synthetic Methodologies and Reactivity

The synthesis and subsequent chemical transformations of Phenol (B47542), 2-(1-hexynyl)- have been significantly shaped by advances in transition-metal catalysis. These methodologies have not only provided efficient access to the compound itself but have also unlocked a diverse range of its chemical behaviors.

Synthetic Methodologies:

The most prevalent and robust method for the synthesis of Phenol, 2-(1-hexynyl)- and related 2-alkynylphenols is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne, such as 1-hexyne, with an aryl halide, most commonly 2-iodophenol (B132878), in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its reliability and tolerance of various functional groups, and it generally proceeds under mild conditions. wikipedia.orgrsc.org Variations of the Sonogashira coupling, including copper-free versions, have also been developed to broaden its applicability. libretexts.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling Synthesis of 2-Alkynylphenols

| Component | Examples | Role | Citations |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation | wikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | wikipedia.orglibretexts.org |

| Base | Amines (e.g., Et₃N, piperidine) | Neutralizes HX byproduct | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | Reaction medium | organic-chemistry.org |

| Aryl Halide | 2-Iodophenol, 2-Bromophenol | Aryl source (sp² carbon) | organic-chemistry.orgchemsrc.com |

| Alkyne | 1-Hexyne | Alkyne source (sp carbon) | chemsrc.com |

Reactivity:

The dual functionality of Phenol, 2-(1-hexynyl)- dictates its reactivity. The interplay between the phenol and alkyne groups is most evident in intramolecular cyclization reactions, which represent the most explored aspect of its chemistry.

Intramolecular Cyclization to Benzofurans: The most significant reaction pathway for 2-alkynylphenols is their conversion into substituted benzofurans, a core structure in many natural products and biologically active compounds. chimia.ch This transformation is typically catalyzed by various transition metals that activate the alkyne toward nucleophilic attack by the adjacent phenolic oxygen.

Gold Catalysis: Gold(I) catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are highly efficient in promoting the 5-endo-dig cyclization of 2-alkynylphenols to form benzofurans. nih.gov

Palladium Catalysis: Palladium complexes catalyze a range of transformations, including domino reactions where cyclization is followed by further bond formations, leading to highly functionalized benzofurans. thieme-connect.comacs.org For instance, a palladium-catalyzed carbonylative reaction with carbon monoxide can produce complex dimeric benzofuran (B130515) structures. acs.org

Rhodium Catalysis: Rhodium catalysts have been employed in domino reactions that generate 2,3-disubstituted benzofurans. acs.org These processes can involve sequential cyclization and carbon-carbon bond-forming steps in a single pot. chimia.chnih.gov

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo standard phenolic reactions, such as etherification and esterification. nih.gov In the context of 2-(1-hexynyl)phenol derivatives, esterification has been used to modify the substrate for subsequent metal-catalyzed reactions, which can influence the reaction pathway and product outcome. rsc.orgnih.govrsc.org For example, reacting a 2-hexynyl phenol ester with an aryl boronic acid under nickel catalysis leads to a Z-selective aryl-acylation of the alkyne. rsc.orgnih.gov

Reactions of the Alkyne Group: The hexynyl moiety can participate in various transformations beyond cyclization. These include cycloaddition reactions, which offer pathways to diverse carbocyclic and heterocyclic systems. nih.gov The reaction of a related 2-(1-hexynyl)benzaldehyde with a carbene complex, for instance, proceeds via a net [5+5]-cycloaddition. nih.gov

Identification of Unexplored Reactivity and Synthetic Avenues

While significant progress has been made, the full synthetic potential of Phenol, 2-(1-hexynyl)- remains far from realized. Several areas of its reactivity and synthesis are ripe for exploration.

Unexplored Reactivity:

Alternative Cyclization Modes: Research has overwhelmingly focused on the 5-endo-dig cyclization to form five-membered benzofuran rings. nih.govthieme-connect.comacs.org A key unexplored avenue is the development of catalytic systems that could favor alternative cyclization pathways, such as a 6-exo-dig cyclization to yield six-membered benzopyran rings, or even larger macrocyclizations.

Photochemical Transformations: The photochemistry of 2-alkynylphenols can lead to the formation of vinylidene-quinone methides, which are highly reactive intermediates. scite.ai A systematic investigation into the photochemical reactions of Phenol, 2-(1-hexynyl)- could unveil novel transformations and synthetic applications distinct from its metal-catalyzed reactivity.

Diverse Cycloaddition Reactions: While some cycloaddition chemistry has been reported for related systems nih.gov, a comprehensive study of the behavior of Phenol, 2-(1-hexynyl)- in various pericyclic reactions is lacking. Exploring its potential as a partner in [2+2], [4+2], and dipolar cycloadditions could provide direct routes to complex polycyclic structures. openstax.orglibretexts.org

Selective Functionalization: Methods for the selective functionalization of the butyl chain of the hexynyl group without affecting the reactive alkyne and phenol moieties are underexplored. Such strategies would increase the molecular diversity accessible from this starting material.

Unexplored Synthetic Avenues:

C-H Alkynylation Routes: The reliance on Sonogashira coupling necessitates the use of pre-functionalized 2-halophenols. wikipedia.orglibretexts.org A more atom-economical and sustainable synthetic avenue would be the direct C-H alkynylation of phenol itself. Developing catalytic systems capable of selectively installing the 1-hexynyl group at the ortho position of phenol would represent a major advance. mdpi.com

One-Pot Tandem Syntheses: Expanding the scope of one-pot reactions that start from simple, readily available phenols is a promising direction. acs.orgd-nb.info Designing tandem processes that involve, for example, an initial ortho-alkynylation followed by a subsequent in-situ cyclization or cross-coupling reaction would significantly enhance synthetic efficiency. organic-chemistry.org

Emerging Interdisciplinary Research Opportunities in Organic and Catalysis Chemistry

The unique structure of Phenol, 2-(1-hexynyl)- positions it as a valuable platform for addressing broader challenges at the interface of organic synthesis, catalysis, and materials science.

Advanced Catalyst Development: The strong dependence of the reaction pathway on the choice of metal catalyst (e.g., Pd, Rh, Au) highlights a significant opportunity for catalyst design. chimia.chnih.govacs.org Future research could focus on creating novel mono- or bimetallic catalysts d-nb.info with tailored ligands to achieve unprecedented levels of selectivity, including enantioselectivity for the synthesis of chiral products. This would merge the fields of homogeneous catalysis and synthetic organic chemistry.

Domino and Tandem Reaction Design: The compound is an ideal substrate for the development of complex and elegant domino reactions. chimia.chnih.gov This area offers a playground for chemists to design intricate reaction cascades that can build molecular complexity rapidly from a simple starting material. Such work drives innovation in fundamental reaction discovery and has direct applications in the efficient synthesis of complex target molecules.

Polymer and Materials Science: Both the phenol and the terminal alkyne functionalities are versatile handles for polymerization. Phenol, 2-(1-hexynyl)- could serve as a novel monomer for the creation of advanced polymers. For example, polymerization via the alkyne could lead to conjugated polymers with interesting photophysical or electronic properties, while polyetherification at the phenolic site could yield other novel materials. These polymers could find applications in organic electronics, an area where benzofuran derivatives have already shown promise. chimia.ch

Medicinal and Bioorganic Chemistry: Benzofurans are recognized as privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. chimia.ch There is a clear opportunity for interdisciplinary collaboration between catalysis experts and medicinal chemists. The development of new catalytic methods to convert Phenol, 2-(1-hexynyl)- into diverse libraries of benzofuran derivatives, followed by biological screening of these compounds, could accelerate the discovery of new therapeutic agents.

Q & A

Basic: What are the recommended synthetic methods for preparing 2-(1-hexynyl)phenol with high purity?

Answer:

The synthesis of 2-(1-hexynyl)phenol typically employs Sonogashira coupling , a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:

- Reagent Preparation : Use 2-iodophenol and 1-hexyne as starting materials.

- Catalytic System : Employ Pd(PPh₃)₂Cl₂/CuI with a base (e.g., triethylamine) in tetrahydrofuran (THF) under inert atmosphere .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most reliable for characterizing 2-(1-hexynyl)phenol?

Answer:

A multi-technique approach ensures accurate structural elucidation:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and alkyne protons (δ 2.4–2.6 ppm for terminal protons). The hexynyl chain appears as a triplet (δ 1.2–1.5 ppm) .

- FT-IR : Confirm the presence of -OH (broad peak ~3300 cm⁻¹) and C≡C (sharp peak ~2100 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ at m/z 189.1274) .

- UV-Vis : Assess π→π* transitions in the aromatic system (λmax ~270 nm) .

Advanced: How can 2-(1-hexynyl)phenol be utilized in transition-metal-catalyzed reactions to synthesize heterocyclic compounds?

Answer:

The alkyne moiety in 2-(1-hexynyl)phenol enables cyclization reactions for heterocycle synthesis:

- Palladium-Catalyzed Annulation : React with aryl iodides to form benzofurans via intramolecular C–O bond formation (e.g., 80°C, Pd(OAc)₂, PPh₃, K₂CO₃ in DMF) .

- Rhodium-Mediated Alkyne Activation : Use [RhCl(CO)₂]₂ to catalyze [2+2+2] cycloadditions with diynes, yielding polycyclic aromatic compounds .

- Copper-Assisted Click Chemistry : Functionalize the alkyne with azides to generate triazole-linked hybrids for biological screening .

Advanced: What strategies resolve contradictions in reported catalytic activity data involving 2-(1-hexynyl)phenol?

Answer:

Address discrepancies through:

- Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature) to isolate variables .

- Statistical Analysis : Apply ANOVA to compare catalytic efficiency across studies, ensuring p-values <0.05 for significance .

- In Situ Monitoring : Use operando IR spectroscopy to track intermediate species during catalysis, clarifying mechanistic divergences .